Flavor and Fragrance Industry: Compounds like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (HEMF), structurally similar to the compound , are well-known flavor and aroma compounds found in various fruits and processed foods. [, , , , , ]. This suggests that "4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one" might possess interesting sensory properties, making it a potential candidate for applications in the food and fragrance industries.
Pharmaceutical Research: The presence of a chiral center in the molecule indicates potential for stereoisomers with distinct biological activities. The provided papers discuss the synthesis and biological evaluation of several substituted 2,5-dihydrofuran-2-ones possessing various pharmacological activities, including antifungal, [] antiviral, [] and anticancer properties []. This highlights the potential of this class of compounds as starting points for medicinal chemistry research.
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a chemical compound belonging to the furanone family, characterized by a furan ring with a hydroxyl group and an ethyl substituent. This compound is of interest due to its potential applications in various fields, including food science and organic synthesis.
This compound can be derived from natural sources or synthesized through various chemical reactions. It is often produced as a byproduct in the Maillard reaction, which occurs during the cooking of foods, particularly those containing sugars and amino acids.
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to the presence of a furan ring. It is also classified as a lactone because it contains a cyclic ester structure.
The synthesis of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, oxidation reactions often proceed under mild conditions to prevent degradation of sensitive functional groups.
The molecular structure of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one features:
The molecular formula is , with a molecular weight of approximately 142.15 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one can participate in various chemical reactions:
The reactivity of this compound is largely influenced by the presence of its functional groups, making it versatile in synthetic organic chemistry. Reaction conditions such as solvent choice and temperature play crucial roles in determining product distribution.
The mechanism of action for 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one primarily involves its electrophilic nature due to the carbonyl group adjacent to the hydroxyl group. This allows it to act as a reactive intermediate in various organic transformations.
Kinetic studies indicate that reactions involving this compound often follow first-order kinetics with respect to the concentration of reactants involved in nucleophilic attacks.
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has several scientific uses:
The enzymatic formation of 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one in plants remains incompletely characterized but is hypothesized to parallel pathways for structurally similar furanones. For compounds like 2,5-dimethyl-4-hydroxy-2H-furan-3-one (DMHF), glycosylated precursors (e.g., DMHF glucoside and DMHF malonyl-glucoside) are synthesized in plant tissues and subsequently hydrolyzed to release the active aglycone [7]. Key enzymes implicated include:
Table 1: Enzymatic Steps in Furanone Biosynthesis
Enzyme Class | Proposed Function | Precursor/Product Relationship |
---|---|---|
Aldolase | Condensation of triose phosphates | Glyceraldehyde-3P + dihydroxyacetone-P → 6-deoxyfructose-1P |
Dehydrogenase | Reduction of keto groups | Linear intermediates → hydroxylated intermediates |
Glycosyltransferase | Conjugation with glucose/malonyl groups | Aglycone → storage conjugates |
β-Glucosidase | Hydrolysis of glycosides | Glycosides → free furanone |
Research gaps persist regarding the specific enzymes responsible for ethyl group incorporation at the C4 position in 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one.
The Maillard reaction serves as a primary abiotic route for 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one generation, involving reactions between reducing sugars and amino acids under thermal processing. Key stages include:
Xylose (C₅) exhibits higher reactivity than glucose (C₆) in furanone generation due to faster degradation kinetics and increased formation of furfural intermediates, which rearrange into hydroxylated furanones [6] [10].
Table 2: Kinetic Parameters for Furanone Formation via Maillard Pathways
Sugar Precursor | Amino Acid | Optimal Temperature (°C) | Relative Yield (%) | Key Intermediate |
---|---|---|---|---|
Xylose (C₅) | Lysine | 110–120 | 100 (Reference) | Furaneol derivatives |
Glucose (C₆) | Lysine | 130–140 | 65–75 | Hydroxymethylfurfural |
Arabinose (C₅) | Glutamine | 100–110 | 80–90 | 2-Oxopentanal |
Microbial hosts (e.g., Streptomyces, E. coli) are engineered to overproduce furanone derivatives via:
Challenges include:
Table 3: Microbial Engineering Strategies for Furanone Production
Host System | Engineering Approach | Titer Improvement | Key Genetic Tools |
---|---|---|---|
Streptomyces lividans | Expression of plant aldolase + gap promoter | 3.2-fold vs. wild-type | Conjugative plasmids, σᴴʳᵈᴮ promoters |
Escherichia coli | Xylose transporter overexpression + NADPH regeneration | 180 mg/L | T7 RNA polymerase, theophylline riboswitch |
Saccharomyces cerevisiae | Knockout of GRE3 (aldose reductase) | 2.5-fold vs. control | CRISPR-Cas9, glycolytic promoters |
C₅ (xylose, arabinose) and C₆ sugars (glucose, fructose) exhibit distinct efficiencies in furanone biosynthesis:
Table 4: Sugar Utilization in Biological vs. Abiotic Furanone Synthesis
Parameter | C₅ Sugars (Xylose) | C₆ Sugars (Glucose) |
---|---|---|
Maillard Yield | High (80–90%) at pH 6.0–7.5 | Moderate (60–70%) at pH 7.0–8.0 |
Fermentation Yield | Low (toxicity of hydrolysates) | High (native microbial uptake) |
Pretreatment Needs | Mild acid hydrolysis | Enzymatic saccharification |
By-product Formation | Furfural (inhibits microbes) | Hydroxymethylfurfural (less toxic) |
Economic viability favors glucose in microbial systems due to lower enzyme costs and higher titers, whereas xylose excels in thermal processes like the Maillard reaction [6] [10]. Future work requires optimizing C₅ utilization in cell factories via transporter engineering and inhibitor-tolerant strains.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1